2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that belongs to the thiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H16F3N3O2S
- Molecular Weight : 359.37 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes include:
- Cyclization reactions : Formation of the thiazolidine ring through cyclization of precursor molecules.
- Amidation reactions : Introduction of the acetamide group through amidation of the thiazolidine ring.
Antimicrobial Activity
Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study indicated that various thiazolidine-based compounds demonstrated potent activity against a range of bacterial strains, suggesting their potential use as antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazolidine derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to 2-(thio)ureabenzothiazoles have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant activity , which may contribute to their protective effects against oxidative stress in cells .
Study on Anticancer Activity
In a specific case study, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties. The results showed that certain derivatives exhibited significant inhibition of cell viability in human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines with IC50 values ranging from 6 to 20 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 10 |
Compound B | NUGC-3 | 15 |
Compound C | SK-Hep-1 | 12 |
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thiazolidine derivatives against various pathogens, including E. coli and S. aureus. The results indicated that these compounds had minimum inhibitory concentrations (MICs) as low as 32 μg/mL against some strains, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-8-6-5-7-10(11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQQZUIHMITGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(F)(F)F)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.